![molecular formula C15H18N4O3 B2890729 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034475-44-8](/img/structure/B2890729.png)
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
Synthesis Analysis
New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was established by NMR spectroscopy and X-ray diffraction analysis . The molecular formula is C19H20N4O2.Scientific Research Applications
- DMPPM and its derivatives have shown moderate to good antimicrobial activity against bacteria such as S. aureus, P. aeruginosa, and E. coli, as well as fungi like A. niger and R. Stolonifer .
- DMPPM exhibits antioxidant properties, including ferrous ion chelation and scavenging of the 1-diphenyl-2-picryl-hydrazyl (DPPH) radical .
- Computational studies using molecular docking techniques have revealed that DMPPM interacts well with specific drug targets .
- Pyrimidine-based compounds like DMPPM have a wide range of pharmacological activities, including analgesic, anti-epileptic, antiviral, and anti-hypertensive effects .
Antimicrobial Properties
Antioxidant Potential
Molecular Docking Studies
Pharmaceutical Applications
Agrochemical and Pesticide Research
Synthetic Precursors
properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-6-10(2)17-15(16-9)21-12-4-5-19(8-12)14(20)13-7-11(3)22-18-13/h6-7,12H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQQURSUNZOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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